molecular formula C11H11F3N2O3 B1305696 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine CAS No. 62054-72-2

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B1305696
CAS No.: 62054-72-2
M. Wt: 276.21 g/mol
InChI Key: UNDXPKDBFOOQFC-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a useful research compound. Its molecular formula is C11H11F3N2O3 and its molecular weight is 276.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine and related compounds have been explored for various synthetic applications. In one study, reactions of 6-nitro-2-trifluoromethylchromone with amines like morpholine were investigated, leading to the formation of various chemical compounds (Sosnovskikh & Usachev, 2001).
  • Another research focused on the synthesis of novel 2,3,4-trisubstituted chromanes via reactions involving 3-nitro-2-trifluoromethylchromenes and 1-morpholinocyclopentene (Korotaev et al., 2017).

Biological Activity and Applications

  • The compound 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an analog of this compound, is a significant intermediate for synthesizing biologically active compounds, with potential applications in anticancer research (Wang et al., 2016).

Crystal Structure and Spectroscopic Properties

  • Studies on the crystal structure of related compounds, such as 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, provide insights into the molecular configurations and potential applications in materials science (Ibiş et al., 2010).
  • The electronic absorption spectra of Morpholine Green and its derivatives, including those with trifluoromethyl groups, have been analyzed, suggesting potential applications in dye and pigment chemistry (Hepworth et al., 1993).

Safety and Hazards

The safety and hazards of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine are not well-documented. Sigma-Aldrich classifies it as a combustible solid .

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)8-1-2-9(10(7-8)16(17)18)15-3-5-19-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDXPKDBFOOQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379696
Record name 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62054-72-2
Record name 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62054-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62054-72-2
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Synthesis routes and methods I

Procedure details

4-(2-Nitro-4-trifluoromethylphenyl)morpholine was prepared by reaction of 4-chloro-3-nitrobenzotrifluoride with equimolar amounts of morpholine and triethylamine in monoglyme. The resultant product melts at 37°-39° C.
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Synthesis routes and methods II

Procedure details

Morpholine (190 μl, 2.17 mmol, commercially available product) was added at room temperature to an N,N-dimethylformamide (DMF; 0.5 ml) solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (209 mg, 1.00 mmol, commercially available product). The resulting mixture was stirred for three hours. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20 g, hexane/ethyl acetate=3/1). Thus, 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine (270 mg, 97.7%) was yielded as an orange-colored oily material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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